REACTION_CXSMILES
|
[F:1][C:2]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:5]2[NH:6][C:7](=[O:10])[CH2:8][O:9][C:4]=2[CH:3]=1.[H-].[Na+].[CH2:18](Br)[C:19]#[CH:20].O>CN(C=O)C.CCOC(C)=O>[F:1][C:2]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][C:5]2[N:6]([CH2:20][C:19]#[CH:18])[C:7](=[O:10])[CH2:8][O:9][C:4]=2[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(NC(CO2)=O)C=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
753 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The dark solution was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 25% of ethyl acetate in hexane as eluent
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N(C(CO2)=O)CC#C)C=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |